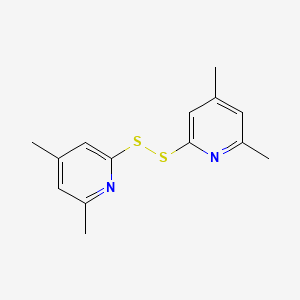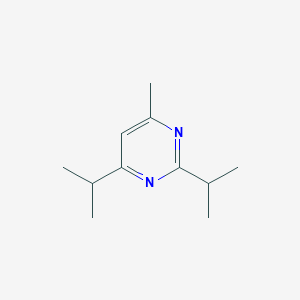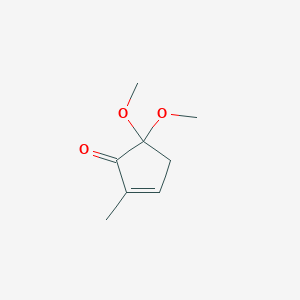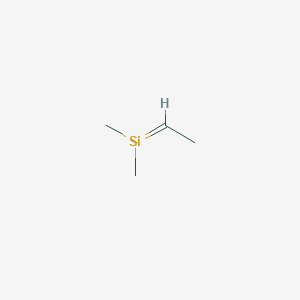
Ethylidene(dimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylidene(dimethyl)silane is an organosilicon compound with the chemical formula C4H10Si It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylidene(dimethyl)silane can be synthesized through several methods. One common approach involves the reaction of a metalated silane with a chlorosilane. Another method involves the insertion of a silylene into a silicon-hydrogen bond, which proceeds extremely fast and is often used to trap short-lived silylenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include additional purification steps to ensure the compound’s purity and suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Ethylidene(dimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: this compound can participate in substitution reactions, where one of its organic groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated reagents like chlorosilanes are often employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Ethylidene(dimethyl)silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which ethylidene(dimethyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the silicon atom .
Vergleich Mit ähnlichen Verbindungen
Silane (SiH4): The simplest silane, consisting of a single silicon atom bonded to four hydrogen atoms.
Disilane (Si2H6): A compound with two silicon atoms bonded together and each silicon atom bonded to three hydrogen atoms.
Polydimethylsilane ((CH3)2Si)n): A polymeric silane with repeating units of dimethylsilane.
Uniqueness: Ethylidene(dimethyl)silane is unique due to its specific structure, which includes an ethylidene group bonded to a silicon atom. This structure imparts distinct chemical properties, such as increased stability and reactivity compared to simpler silanes .
Eigenschaften
CAS-Nummer |
55395-25-0 |
|---|---|
Molekularformel |
C4H10Si |
Molekulargewicht |
86.21 g/mol |
IUPAC-Name |
ethylidene(dimethyl)silane |
InChI |
InChI=1S/C4H10Si/c1-4-5(2)3/h4H,1-3H3 |
InChI-Schlüssel |
GOXJMBNBMUNQAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC=[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


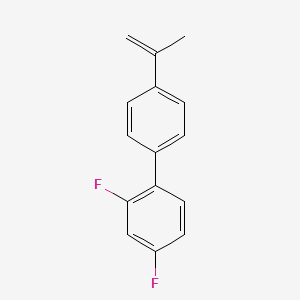
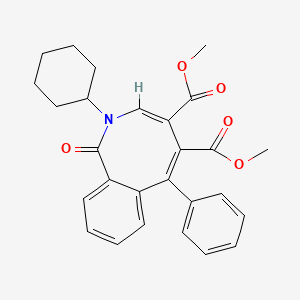
![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)
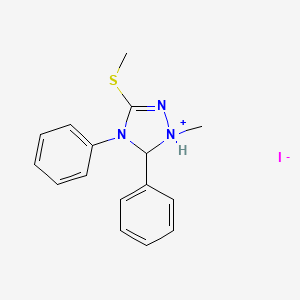
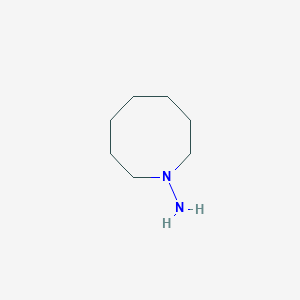
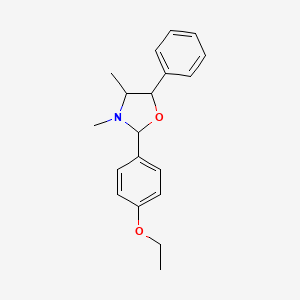
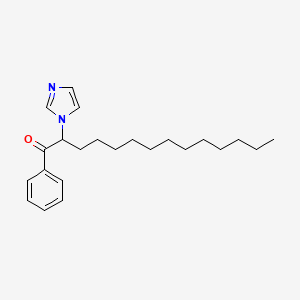

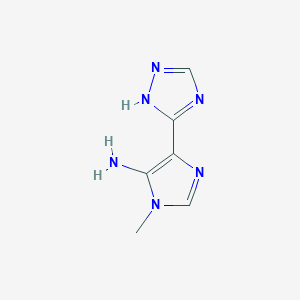
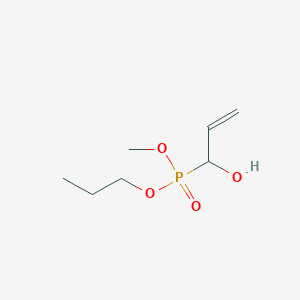
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)
